m-Phenylenediamine, N,N-diphenyl-
Overview
Description
m-Phenylenediamine, N,N-diphenyl-: is an organic compound with the formula C₆H₄(NH₂)₂. It is an aromatic diamine and an isomer of o-phenylenediamine and p-phenylenediamine. This compound is a colorless solid that appears as needles but turns red or purple upon exposure to air due to the formation of oxidation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Phenylenediamine, N,N-diphenyl- can be achieved through various methods. One common method involves the Buchwald–Hartwig C–N cross-coupling reaction. This reaction is known for its efficiency in forming carbon-nitrogen bonds and is widely used in the synthesis of poly (N,N′-diphenyl-p-phenylenediamine) (PDPPD) materials .
Industrial Production Methods: In industrial settings, the production of m-Phenylenediamine, N,N-diphenyl- often involves large-scale synthesis techniques. For example, an improved method using a small amount of Cu²⁺ prior to polymerization has been developed for the large-scale synthesis of poly (m-phenylenediamine) nanoparticles .
Chemical Reactions Analysis
Types of Reactions: m-Phenylenediamine, N,N-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur under conditions that facilitate the replacement of hydrogen atoms with other functional groups.
Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: m-Phenylenediamine, N,N-diphenyl- is used in the synthesis of high-performance rubber stabilizers and life science manufacturing chemicals .
Biology and Medicine:
Industry: In industrial applications, m-Phenylenediamine, N,N-diphenyl- is used as a component in the production of high-performance materials, such as poly (N,N′-diphenyl-p-phenylenediamine) (PDPPD) materials .
Mechanism of Action
The mechanism of action of m-Phenylenediamine, N,N-diphenyl- involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit gap junctional intercellular communication, which is not mediated through free radicals . This suggests that the compound may interact with specific proteins or signaling pathways to exert its effects.
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: This compound is similar in structure but contains methyl groups instead of phenyl groups.
N-Phenyl-p-phenylenediamine: This compound has a similar structure but with a single phenyl group attached to the nitrogen atom.
Uniqueness: m-Phenylenediamine, N,N-diphenyl- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit gap junctional intercellular communication sets it apart from other similar compounds .
Properties
IUPAC Name |
3-N,3-N-diphenylbenzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPHWOYYWACCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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